

# A Comparative Guide to the Reactivity of Diiron Nonacarbonyl and Iron Pentacarbonyl

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## Compound of Interest

Compound Name: Diironnonacarbonyl

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The selection of an appropriate metal carbonyl precursor is a critical decision in organometallic synthesis and catalysis. Among the most common choices, diiron nonacarbonyl ( $\text{Fe}_2(\text{CO})_9$ ) and iron pentacarbonyl ( $\text{Fe}(\text{CO})_5$ ) serve as primary sources for iron(0) complexes, yet their distinct physical properties and reactivity profiles dictate their suitability for different applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform your synthetic strategies.

## Core Properties and Handling

Iron pentacarbonyl is a toxic, volatile, straw-colored liquid, while diiron nonacarbonyl is an orange, crystalline solid that is virtually insoluble in common organic solvents.<sup>[1][2][3]</sup> This fundamental difference in phase and solubility significantly influences their handling and reaction conditions.  $\text{Fe}(\text{CO})_5$  is often used in reactions that benefit from a soluble reagent and can be easily removed by evaporation, but its volatility and toxicity pose significant handling risks.<sup>[4]</sup> Conversely,  $\text{Fe}_2(\text{CO})_9$  is less volatile, making it safer to handle, but its poor solubility often necessitates reactions to be conducted in slurries, typically in solvents like tetrahydrofuran (THF).<sup>[1][4]</sup>

Property	Iron Pentacarbonyl (Fe(CO) <sub>5</sub> )	Diiron Nonacarbonyl (Fe <sub>2</sub> (CO) <sub>9</sub> )
Formula Mass	195.90 g/mol	363.79 g/mol
Appearance	Straw-colored liquid[2][5]	Micaceous orange solid[1]
Boiling Point	103 °C (376 K)[5]	Decomposes at 100 °C (373 K)[1]
Solubility	Soluble in most organic solvents[3]	Virtually insoluble in all common solvents[1][3]
Primary Hazard	Highly toxic, volatile, flammable[2][4][5]	Toxic, flammable solid[1]

## Comparative Reactivity

The primary difference in reactivity stems from the mode of activation required to generate coordinatively unsaturated and reactive iron carbonyl fragments, such as Fe(CO)<sub>4</sub> and Fe(CO)<sub>3</sub>.

Iron Pentacarbonyl (Fe(CO)<sub>5</sub>) is relatively inert thermally at room temperature but becomes highly reactive upon UV irradiation.[6] Photolysis efficiently expels a carbonyl ligand to generate the highly reactive 16-electron Fe(CO)<sub>4</sub> intermediate, which readily participates in subsequent reactions like ligand substitution or oxidative addition.[6][7]

Diiron Nonacarbonyl (Fe<sub>2</sub>(CO)<sub>9</sub>) is considered a more reactive source of iron(0) under milder thermal conditions.[1] Its utility arises from the facile cleavage of the Fe-Fe interaction and dissociation in coordinating solvents like THF. It is proposed that small amounts of Fe<sub>2</sub>(CO)<sub>9</sub> dissolve and dissociate to provide Fe(CO)<sub>5</sub> and a reactive, solvent-coordinated Fe(CO)<sub>4</sub>(THF) species.[1][8] This makes Fe<sub>2</sub>(CO)<sub>9</sub> an excellent thermal source of the "Fe(CO)<sub>4</sub>" fragment without the need for photolysis.

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## Key Synthetic Applications & Performance Data

Both reagents are precursors to a wide range of iron complexes, including those of the type (L)Fe(CO)<sub>4</sub> and (diene)Fe(CO)<sub>3</sub>. However, the choice of reagent and conditions can significantly impact yield and selectivity.

## Synthesis of (Diene)Fe(CO)<sub>3</sub> Complexes

This reaction is a cornerstone of iron carbonyl chemistry. Fe(CO)<sub>5</sub> typically requires thermal or photochemical activation to react with dienes, while Fe<sub>2</sub>(CO)<sub>9</sub> often proceeds under milder thermal conditions. For example, the synthesis of (benzylideneacetone)Fe(CO)<sub>3</sub>, a valuable source of the Fe(CO)<sub>3</sub> fragment, is readily accomplished with Fe<sub>2</sub>(CO)<sub>9</sub>.<sup>[1]</sup>

Reaction	Reagent	Conditions	Yield	Reference
Cyclohexadiene → (C <sub>6</sub> H <sub>8</sub> )Fe(CO) <sub>3</sub>	Fe(CO) <sub>5</sub>	140 °C, sealed tube	~75%	Organometallic Syntheses, Vol. 1
Cyclohexadiene → (C <sub>6</sub> H <sub>8</sub> )Fe(CO) <sub>3</sub>	Fe <sub>2</sub> (CO) <sub>9</sub>	40-50 °C, Benzene	~60%	[9]
Benzylideneacet one → (bda)Fe(CO) <sub>3</sub>	Fe <sub>2</sub> (CO) <sub>9</sub>	40 °C, Benzene	92%	Organometallic Syntheses, Vol. 3

## Ligand Substitution Reactions

Substitution of CO ligands with phosphines, isocyanides, or other Lewis bases is a common transformation. Photolysis is the preferred method for monosubstitution of  $\text{Fe}(\text{CO})_5$ . In contrast,  $\text{Fe}_2(\text{CO})_9$  in THF provides a thermal route to the same products.

Reaction	Reagent	Conditions	Product	Yield	Reference
$\text{Fe}(\text{CO})_5 + \text{PPh}_3$	$\text{Fe}(\text{CO})_5$	UV irradiation, Hexane	$\text{Fe}(\text{CO})_4(\text{PPh})_3$	>90%	J. Organomet. Chem. 1974, 64(2), 271
$\text{Fe}(\text{CO})_5 + \text{PPh}_3$	$\text{Fe}_2(\text{CO})_9$	THF, 25 °C	$\text{Fe}(\text{CO})_4(\text{PPh})_3$	High	[1]

## Oxidative Addition

$\text{Fe}_2(\text{CO})_9$  is often preferred for oxidative addition reactions that require mild conditions, such as the reaction with allyl bromide to form  $\pi$ -allyl iron complexes.[1]

Reaction	Reagent	Conditions	Product	Yield	Reference
Allyl Bromide	$\text{Fe}_2(\text{CO})_9$	THF, RT	$(\eta^3\text{-C}_3\text{H}_5)\text{Fe}(\text{CO})_3\text{Br}$	~70%	Inorg. Synth. 1982, 21, 34

## Experimental Protocols

### Protocol 1: Synthesis of (Benzylideneacetone)tricarbonyliron(0) using $\text{Fe}_2(\text{CO})_9$

This procedure details the preparation of a key  $\text{Fe}(\text{CO})_3$  transfer agent.

Materials:

- Diiron nonacarbonyl ( $\text{Fe}_2(\text{CO})_9$ )
- Benzylideneacetone

- Anhydrous benzene (or toluene as a safer alternative)
- Standard Schlenk line and glassware
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine diiron nonacarbonyl (10.0 g, 27.5 mmol) and benzylideneacetone (5.0 g, 34.2 mmol).
- Under a positive pressure of inert gas, add 50 mL of anhydrous benzene.
- Warm the resulting slurry to 40-45 °C with stirring. The reaction progress is indicated by the consumption of the orange  $\text{Fe}_2(\text{CO})_9$  solid and the formation of a deep red solution. Carbon monoxide evolution will be observed.
- Maintain the temperature for 4-6 hours until the reaction is complete (TLC or IR spectroscopy can be used to monitor).
- Allow the reaction mixture to cool to room temperature. Filter the solution through a pad of Celite under an inert atmosphere to remove any insoluble byproducts.
- Remove the solvent from the filtrate under reduced pressure to yield a red crystalline solid.
- Recrystallize the solid from hexane or pentane at -20 °C to obtain pure (benzylideneacetone)tricarbonyliron(0).

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```

(bda)Fe(CO)<sub>3</sub>"

## Protocol 2: Photochemical Synthesis of (Cyclobutadiene)tricarbonyliron(0) using Fe(CO)<sub>5</sub>

This classic synthesis illustrates the use of photochemical activation of Fe(CO)<sub>5</sub> to trap an unstable molecule.

Materials:

- Iron pentacarbonyl (Fe(CO)<sub>5</sub>)
- cis-3,4-Dichlorocyclobutene
- Anhydrous pentane
- Photochemical reactor with a high-pressure mercury lamp and Pyrex filter
- Standard Schlenk line and glassware
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Caution: Iron pentacarbonyl is highly toxic and should be handled in a well-ventilated fume hood.
- In a Pyrex reaction vessel suitable for photolysis, dissolve cis-3,4-dichlorocyclobutene (5.0 g, 40.7 mmol) in 200 mL of anhydrous pentane.
- Add iron pentacarbonyl (15.9 g, 81.3 mmol) to the solution.
- While stirring and maintaining a slow stream of inert gas, irradiate the solution with a high-pressure mercury lamp. The reaction temperature should be maintained at or below 25 °C using a cooling bath.
- The reaction progress can be monitored by the disappearance of the starting materials (GC analysis). Irradiation is typically continued for 8-12 hours.

- Upon completion, stop the irradiation and allow any precipitated iron chlorides to settle.
- Filter the solution under an inert atmosphere.
- Carefully remove the solvent and excess  $\text{Fe}(\text{CO})_5$  under reduced pressure. The product, (cyclobutadiene)tricarbonyliron(0), is a pale yellow solid.
- The crude product can be purified by sublimation or chromatography on silica gel.

## Conclusion

Both diiron nonacarbonyl and iron pentacarbonyl are indispensable reagents in synthetic chemistry.

- Iron Pentacarbonyl ( $\text{Fe}(\text{CO})_5$ ) is the reagent of choice for photochemical reactions and when a soluble source of iron(0) is required. Its primary drawback is its high toxicity and volatility.
- Diiron Nonacarbonyl ( $\text{Fe}_2(\text{CO})_9$ ) serves as an excellent thermal source of reactive iron carbonyl fragments under mild conditions, avoiding the need for specialized photochemical equipment. Its insolubility is its main limitation, often requiring reactions to be run as slurries.

The selection between these two reagents should be based on the desired reaction conditions (thermal vs. photochemical), the solubility requirements of the substrate, and laboratory safety considerations.

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